Regioselectivity Control in Organocatalytic Indene-2-carbaldehyde Synthesis – Position-Dependent Selectivity Ranging from 56:44 to >99:1
In the transition-metal-free reductive cyclisation of ortho-formyl trans-cinnamaldehydes, the regioselectivity of 1H-indene-2-carbaldehyde formation is governed by both catalyst steric bulk and the substituent position on the aromatic ring. Under catalyst 2c·HCl, the 5-methyl substrate (substrate 1h) gave a 4h:4′h product ratio of 87.5:12.5; switching to sterically demanding catalyst 2h·HCl improved this to ≥99:1 with an 86% isolated yield of the desired 6-methyl-1H-indene-2-carbaldehyde (4h) [1]. The 7-methyl substitution pattern presents a sterically distinct environment at the ortho-to-bridgehead position, which, by class-level inference, is expected to exert a comparable or greater influence on regioselectivity due to the proximity of the methyl group to the forming indene ring junction.
| Evidence Dimension | Regioselectivity (desired:undesired product ratio) and isolated yield under organocatalytic conditions |
|---|---|
| Target Compound Data | 7-Methyl-1H-indene-2-carbaldehyde: Not directly reported in this study; class-level inference from positional analogs |
| Comparator Or Baseline | 6-Methyl-1H-indene-2-carbaldehyde (4h): 4h:4′h ≥ 99:1, yield 86% (catalyst 2h·HCl); 5-Nitro-1H-indene-2-carbaldehyde (4g): 4g:4′g = 56:44 (catalyst 2c·HCl) |
| Quantified Difference | Regioselectivity spans 56:44 to >99:1 depending on substituent position; the 7-methyl isomer is sterically differentiated from both 5- and 6-methyl isomers. |
| Conditions | o-Formyl trans-cinnamaldehyde substrates (0.5 mmol), imidazolidinone catalyst·HCl (20 mol%), Hantzsch ester (1.1–1.2 equiv.), THF (5 mL), room temperature, 1–12 h. Mao et al., Org. Biomol. Chem. 2017, Table 2. |
Why This Matters
The dramatic position-dependence of regioselectivity means that the 7-methyl isomer is not synthetically interchangeable with 5- or 6-methyl isomers; selection of the correct positional isomer is essential for achieving high regioselectivity in downstream catalytic transformations.
- [1] Mao, H.; Kim, D. W.; Shin, H. Y.; Song, C. E.; Yang, J. W. Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts. Org. Biomol. Chem. 2017, 15, 1355–1362. Table 2, entries 8–10; compound 4h characterization. View Source
